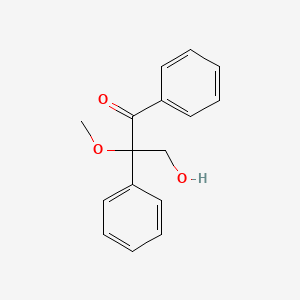
1-Benzyl-4-(pyridin-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(pyridin-3-yl)piperazine is a heterocyclic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(pyridin-3-yl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-(pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
1-Benzyl-4-(pyridin-3-yl)piperazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(pyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter regulation . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and exert its pharmacological effects.
Comparaison Avec Des Composés Similaires
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with isothiazole and piperazine moieties, known for its dopamine and serotonin antagonist activities.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Investigated for their anti-tubercular activity.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone derivatives: Screened for their cytotoxic activity against various cancer cell lines.
Uniqueness: 1-Benzyl-4-(pyridin-3-yl)piperazine is unique due to its specific structural features and its potential to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C16H19N3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1-benzyl-4-pyridin-3-ylpiperazine |
InChI |
InChI=1S/C16H19N3/c1-2-5-15(6-3-1)14-18-9-11-19(12-10-18)16-7-4-8-17-13-16/h1-8,13H,9-12,14H2 |
Clé InChI |
GHFQXANVSSWKIN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8656263.png)


![(S)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B8656284.png)





![N-[beta-(3,4-Dihydroxyphenyl)-ethyl]-cyclopropanecarboxamide](/img/structure/B8656340.png)

